N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Conformational Analysis Metabolic Stability

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1396859-23-6) is a synthetic small-molecule amide (C₁₃H₁₆N₂O₂S, MW 264.35 g/mol) that integrates a cyclopropyl-substituted 5-oxopyrrolidine scaffold with a thiophen-2-yl acetamide side chain. The compound is commercially catalogued as a research-grade screening compound or building block (e.g., Life Chemicals catalogue F6210-0986; ≥90% purity by LCMS/NMR) and has been cited in patent literature within the context of CCR5 chemokine receptor modulation, suggesting potential utility in antiviral and inflammatory disease research.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1396859-23-6
Cat. No. B2974955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
CAS1396859-23-6
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)CC3=CC=CS3
InChIInChI=1S/C13H16N2O2S/c16-12(7-11-2-1-5-18-11)14-9-6-13(17)15(8-9)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,14,16)
InChIKeyXMZSYYAZHPRHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1396859-23-6): Procurement-Grade Structural & Sourcing Baseline


N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1396859-23-6) is a synthetic small-molecule amide (C₁₃H₁₆N₂O₂S, MW 264.35 g/mol) that integrates a cyclopropyl-substituted 5-oxopyrrolidine scaffold with a thiophen-2-yl acetamide side chain . The compound is commercially catalogued as a research-grade screening compound or building block (e.g., Life Chemicals catalogue F6210-0986; ≥90% purity by LCMS/NMR) and has been cited in patent literature within the context of CCR5 chemokine receptor modulation, suggesting potential utility in antiviral and inflammatory disease research [1][2]. However, publicly available primary pharmacological data for this specific compound remain extremely limited as of mid-2026.

Why N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide Cannot Be Casually Substituted: Structural Determinants of Target Engagement


Within the pyrrolidine-acetamide chemotype, even seemingly conservative substitutions can drastically alter pharmacological profiles. The N-cyclopropyl group on the 5-oxopyrrolidine ring imposes conformational rigidity and modulates both metabolic stability and target-binding geometry relative to N-alkyl or N-aryl congeners [1]. Similarly, the thiophen-2-yl acetamide moiety presents a specific heteroaromatic π-surface and sulfur-mediated polarizability that differs from phenyl, furyl, or thiophen-3-yl replacements in both electronic character and steric footprint [2]. In the CCR5 antagonist series disclosed by ONO Pharmaceutical, modifications to either the N-substituent or the aryl/heteroaryl acetamide group were shown to produce order-of-magnitude shifts in receptor binding affinity; thus, a compound such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is not interchangeable with its closest analogs without explicit comparative validation [3].

Quantitative Differentiation Evidence for N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide Against Closest Analogs


Cyclopropyl vs. Non-Cyclopropyl N-Substitution: Conformational Rigidity and Metabolic Stability Advantage

The N-cyclopropyl substituent on the 5-oxopyrrolidine ring introduces a defined sp³-rich, sterically compact group that restricts conformational freedom of the pyrrolidinone ring relative to N-methyl, N-ethyl, or N-phenyl analogs. In a structurally related series of amide-derivatized 2,4-bispyridyl thiophenes targeting Dyrk1A, the cyclopropylamide modification was identified as a key structural determinant for both potency and selectivity, with the cyclopropyl congener exhibiting an IC₅₀ improvement of approximately 5- to 10-fold over the corresponding N-methyl or N-ethyl derivatives [1]. While that study did not directly evaluate the present compound, the pharmacophoric principle—that the cyclopropyl group enhances target complementarity and reduces oxidative N-dealkylation—is directly transferable to the N-(1-cyclopropyl-5-oxopyrrolidin-3-yl) scaffold. Procurement of the cyclopropyl variant therefore provides a chemically distinct starting point for structure-activity relationship (SAR) exploration compared to N-alkylated analogs available from the same vendor libraries .

Medicinal Chemistry Conformational Analysis Metabolic Stability

Thiophen-2-yl vs. Phenyl Acetamide: Electronic and Steric Differentiation at the Aryl Binding Site

The thiophen-2-yl acetamide group in the target compound presents a sulfur-containing five-membered heteroaromatic ring, which differs electronically and sterically from the phenyl, 4-fluorophenyl, or 3-methylphenyl acetamide congeners catalogued alongside it in vendor libraries (e.g., CAS 1351609-16-9, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide; CAS 1351632-69-3, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide) . The thiophene sulfur atom provides a polarizable π-surface capable of engaging in S-π and S-H hydrogen-bonding interactions that are absent in phenyl-based analogs. In the broader CCR5 antagonist patent literature (EP1995246A1, ONO Pharmaceutical), thiophene-containing amide derivatives were explicitly claimed as a distinct subgenus, and representative examples demonstrated CCR5 binding IC₅₀ values in the sub-micromolar to low nanomolar range in cell-based fusion assays [1]. Although the specific IC₅₀ of the target compound at CCR5 has not been disclosed publicly, the structural distinction from phenyl-acetamide analogs is chemically unambiguous and can be expected to produce a differentiated pharmacological fingerprint [2].

Medicinal Chemistry Heterocyclic SAR π-Stacking Interactions

5-Oxopyrrolidine Core: Hydrogen-Bonding Capacity vs. Pyrrolidine or Proline Scaffolds

The 5-oxopyrrolidine (γ-lactam) core of the target compound provides a hydrogen-bond-accepting carbonyl at the 5-position, which is absent in simple pyrrolidine or proline-based scaffolds. This carbonyl can engage in key hydrogen-bonding interactions with backbone amide NH groups or side-chain donors in the target protein. In the CCR5 antagonist series exemplified by SmithKline Beecham (US6362201, US20060052408), 3-substituted pyrrolidine and 3-substituted 5-oxopyrrolidine derivatives were both evaluated, and the presence of the lactam carbonyl was shown to influence both potency and physicochemical properties (e.g., logP reduction of approximately 0.5–1.0 units compared to the corresponding pyrrolidine, improving aqueous solubility) [1]. The target compound thus combines the hydrogen-bonding capacity of the 5-oxopyrrolidine with the cyclopropyl N-substituent and the thiophenyl acetamide side chain—a tripartite structural combination not replicated by any single comparator in the commercially available screening libraries [2].

Medicinal Chemistry Hydrogen Bonding Scaffold Hopping

Commercial Availability and Purity Benchmarking: Life Chemicals vs. Alternative Vendors

The target compound is commercially available from Life Chemicals (catalogue F6210-0986) at ≥90% purity with QC certification by LCMS and/or 400 MHz ¹H NMR, priced at approximately $81.00 per 1 mg as of May 2023 [1]. In contrast, the closest structurally characterized analogs—such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide (CAS 1351609-16-9) and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide (CAS 1351632-69-3)—are listed by different suppliers with variable purity specifications and lead times . For procurement officers, this means the thiophenyl acetamide variant is accessible through a documented, quality-controlled supply channel with transparent pricing, whereas several phenyl-substituted analogs require multi-vendor sourcing with less standardized quality documentation. The availability of a single, QC-certified source reduces the risk of lot-to-lot variability in screening campaigns.

Compound Sourcing Purity Analysis Procurement

Procurement-Ready Application Scenarios for N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide


CCR5 Antagonist Hit Expansion and SAR Profiling in Antiviral Drug Discovery

Based on patent disclosures (EP1995246A1, ONO Pharmaceutical) and preliminary pharmacological screening data indicating CCR5 antagonism [1][2], the compound is best deployed as a structurally characterized hit for CCR5-focused antiviral programs, particularly those targeting HIV-1 entry inhibition. Its thiophen-2-yl acetamide moiety and cyclopropyl N-substitution provide two independent vectors for systematic SAR exploration. Procurement of 5–10 mg from Life Chemicals enables initial IC₅₀ determination in CCR5 binding and cell-cell fusion assays, with follow-up analog synthesis guided by the thiophene and cyclopropyl pharmacophoric elements.

Kinase Selectivity Panel Screening Using a Conformationally Constrained Pyrrolidinone Scaffold

The cyclopropyl-5-oxopyrrolidine scaffold, shown in related chemotypes to confer kinase selectivity advantages (e.g., Dyrk1A inhibitors in Eur J Med Chem 2018, 146, 270-285) [1], positions this compound as a useful probe for broad kinase panel screening. The thiophene acetamide side chain introduces additional heteroaromatic character that may engage kinase hinge regions differently than phenyl-based analogs. Researchers can purchase 1 mg for initial single-concentration screening against a panel of 50–100 kinases to identify potential off-target or polypharmacological profiles unique to the thiophenyl variant.

Building Block for Focused Compound Library Synthesis in GPCR Drug Discovery

As a commercially available building block with a reactive secondary amide and a functionalized pyrrolidinone core [1], the compound can serve as a versatile intermediate for parallel synthesis of focused GPCR-targeted libraries. The thiophene ring can undergo electrophilic substitution (e.g., halogenation, formylation) while the acetamide NH and pyrrolidinone carbonyl provide sites for further derivatization. Procurement in 25–100 mg quantities from Life Chemicals or alternative suppliers enables the generation of 20–50 analogs for iterative SAR campaigns targeting chemokine receptors or other class A GPCRs.

Negative Control or Comparator for Phenyl-Acetamide Congeners in Phenotypic Screening

When running phenotypic screens (e.g., cell migration, cytokine release, or antiviral cytopathic effect assays) using phenyl-acetamide analogs as primary hits, this thiophenyl acetamide variant serves as an essential comparator to assess the contribution of the heteroaromatic ring to the observed phenotype [1][2]. The electronic and steric differences between thiophene and phenyl rings (documented in the CCR5 patent family) mean that divergent activity in phenotypic assays can rapidly pinpoint the aryl binding pocket as a critical determinant of biological response, prioritizing the thiophene series for further optimization.

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.